molecular formula C15H16ClNO B2495628 (4-chlorophenyl)(2-ethoxyphenyl)methanamine CAS No. 1019345-32-4

(4-chlorophenyl)(2-ethoxyphenyl)methanamine

Cat. No.: B2495628
CAS No.: 1019345-32-4
M. Wt: 261.75
InChI Key: QIMRMWWEBQQKGC-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(2-ethoxyphenyl)methanamine is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . It is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a methanamine backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(2-ethoxyphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxide, cyanide, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-chlorophenyl)(2-ethoxyphenyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-chlorophenyl)(2-ethoxyphenyl)methanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-(2-ethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-14-6-4-3-5-13(14)15(17)11-7-9-12(16)10-8-11/h3-10,15H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRMWWEBQQKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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